Boiling Point and Density: Head-to-Head Physicochemical Comparison with the C2 Positional Isomer
The C4-hydroxymethyl isomer (target compound) exhibits a predicted boiling point of 262.0±19.0 °C, which is approximately 10 °C lower than the 272.4±19.0 °C predicted for the C2-hydroxymethyl positional isomer . The density is also lower for the C4 isomer (1.098±0.06 g/cm³) compared to the C2 isomer (1.118±0.06 g/cm³) . These differences, although predicted rather than experimentally determined, are consistent with the distinct hydrogen-bonding networks accessible to each isomer: the C2-hydroxymethyl group can form an intramolecular hydrogen bond with the adjacent ketone oxygen, whereas the C4-hydroxymethyl group at the remote position engages only in intermolecular hydrogen bonding, affecting both boiling point and liquid-phase packing.
| Evidence Dimension | Predicted boiling point and density at standard pressure |
|---|---|
| Target Compound Data | Boiling point: 262.0±19.0 °C; Density: 1.098±0.06 g/cm³ |
| Comparator Or Baseline | 2-(Hydroxymethyl)cyclohex-2-enone: Boiling point: 272.4±19.0 °C; Density: 1.118±0.06 g/cm³ |
| Quantified Difference | ΔBP ≈ −10 °C; ΔDensity ≈ −0.020 g/cm³ |
| Conditions | Predicted values from ACD/Labs or equivalent computational physicochemical property estimation; experimental verification not located in primary literature |
Why This Matters
The lower boiling point of the C4 isomer translates to milder distillation conditions during purification, potentially reducing thermal degradation risk, while the density difference enables physical separation of isomeric mixtures when both are present as synthetic byproducts.
